molecular formula C10H15ClN4O B12349169 1-ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine CAS No. 1431966-51-6

1-ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine

Cat. No.: B12349169
CAS No.: 1431966-51-6
M. Wt: 242.70 g/mol
InChI Key: ZVTVOAZVWDGRSQ-UHFFFAOYSA-N
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Description

1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine is a chemical compound with the molecular formula C10H14N4O It is known for its unique structure, which includes a pyrazole ring substituted with an ethyl group and a furylmethyl group

Preparation Methods

The synthesis of 1-ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-Ethyl-N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:

    1-Ethyl-3-(2-furylmethyl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a diamine group.

    1-Ethyl-3-(2-furylmethyl)-1H-pyrazole-5-carboxylic acid: This compound features a carboxylic acid group, which may confer different chemical and biological properties.

Properties

CAS No.

1431966-51-6

Molecular Formula

C10H15ClN4O

Molecular Weight

242.70 g/mol

IUPAC Name

1-ethyl-3-N-(furan-2-ylmethyl)pyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C10H14N4O.ClH/c1-2-14-7-9(11)10(13-14)12-6-8-4-3-5-15-8;/h3-5,7H,2,6,11H2,1H3,(H,12,13);1H

InChI Key

ZVTVOAZVWDGRSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CO2)N.Cl

Origin of Product

United States

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